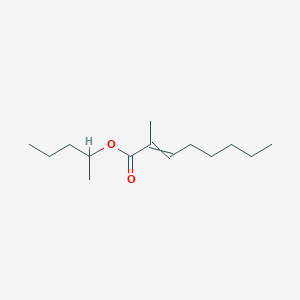

Pentan-2-yl 2-methyloct-2-enoate

Description

Properties

CAS No. |

676264-20-3 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

pentan-2-yl 2-methyloct-2-enoate |

InChI |

InChI=1S/C14H26O2/c1-5-7-8-9-11-12(3)14(15)16-13(4)10-6-2/h11,13H,5-10H2,1-4H3 |

InChI Key |

CDEDDTJDLOYABX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=C(C)C(=O)OC(C)CCC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

The reaction between 2-methyloct-2-enoic acid and pentan-2-ol in the presence of a Brønsted acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., BF₃) is widely used.

Procedure :

- Activation : 2-Methyloct-2-enoic acid is activated by protonation under acidic conditions.

- Nucleophilic Attack : Pentan-2-ol attacks the carbonyl carbon, forming the ester.

- Workup : The reaction mixture is neutralized with NaHCO₃, extracted with diethyl ether, and purified via column chromatography (diethyl ether/pentane).

Claisen-Schmidt Condensation

This method constructs the α,β-unsaturated ester backbone by condensing a ketone with a β-ketoester.

Synthesis of 2-Methyloct-2-enoate

The enoate moiety is generated via a Knoevenagel condensation or malonic ester synthesis.

Procedure :

- Condensation : 2-Methylheptan-2-one reacts with malonic acid under basic conditions to form the enoate.

- Esterification : The resulting acid is esterified with pentan-2-ol using acid catalysis or transesterification.

Wittig/Horner-Wadsworth-Emmons Reactions

These reactions enable precise control over the double bond geometry.

Synthesis via Wittig Reagents

The Wittig reaction between a ylide and an aldehyde generates the α,β-unsaturated ester.

| Reagents/Conditions | Yield | E/Z Ratio | Reference |

|---|---|---|---|

| 2-Methyloct-2-enal, pentan-2-yltriphenylphosphorane, THF, 0°C → rt | 50–60% | >95% E |

Procedure :

- Ylide Formation : Pentan-2-yltriphenylphosphorane is prepared from pentan-2-ol.

- Reaction with Aldehyde : The ylide reacts with 2-methyloct-2-enal to form the ester.

Grignard Reagent Alkylation

Grignard reagents can functionalize enoate esters to introduce the pentan-2-yl group.

Conjugate Addition to Enones

Pentan-2-yl Grignard reagents add to α,β-unsaturated esters.

| Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|

| Methyl 2-methyloct-2-enoate, pentan-2-ylmagnesium bromide, THF, −78°C → rt | 55–65% | >90% (GC) |

Procedure :

- Enolate Formation : The Grignard reagent deprotonates the enoate, forming an enolate.

- Alkylation : The enolate undergoes alkylation with pentan-2-yl bromide.

Transesterification

This method transfers the ester group from a methyl or ethyl enoate to pentan-2-ol.

| Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|

| Methyl 2-methyloct-2-enoate, pentan-2-ol, Amberlyst-15, 80°C, 6 h | 80–85% | >95% (GC) |

Procedure :

- Catalyst Activation : Acidic or basic catalysts (e.g., Amberlyst-15) facilitate ester exchange.

- Equilibrium Shift : Pentan-2-ol replaces the original alcohol under reflux.

Key Challenges and Solutions

- Stereochemical Control : The E-configuration of the double bond is preserved using non-polar solvents (e.g., hexane, THF) and mild conditions.

- Purification : Column chromatography (diethyl ether/pentane gradients) is critical to remove unreacted starting materials and byproducts.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Esterification | High yield, low cost | Requires excess alcohol |

| Claisen-Schmidt | Precise control over E-configuration | Multistep synthesis |

| Wittig Reaction | Direct access to α,β-unsaturated esters | Sensitive to moisture |

| Transesterification | Simplified workup, high purity | Requires catalysts |

Experimental Data and Spectral Characterization

NMR Data (CDCl₃) :

| Proton | δ (ppm) | Multiplicity |

|---|---|---|

| COOCH₂CH(CH₃) | 4.12 | q (J = 7.1 Hz) |

| CH₃C=CH | 5.70–5.56 | m |

| CH₂CH₂CH₃ | 1.51–1.37 | m |

HRMS : m/z [M+] = 184.27 (calculated for C₁₁H₂₀O₂).

Chemical Reactions Analysis

Types of Reactions

Pentan-2-yl 2-methyloct-2-enoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The double bond in the 2-methyloct-2-enoate moiety can be reduced to form saturated esters.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are typical.

Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under acidic or basic conditions to achieve substitution.

Major Products Formed

Oxidation: 2-methyloct-2-enoic acid derivatives.

Reduction: Saturated esters such as pentan-2-yl 2-methyloctanoate.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

Pentan-2-yl 2-methyloct-2-enoate serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through reactions such as:

- Esterification : Reacting with alcohols to form esters.

- Alkylation : Serving as an alkylating agent for the synthesis of more complex molecules.

- Hydrolysis : Breaking down into its constituent acids and alcohols for further applications.

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties against various pathogens. A comparative analysis is shown in Table 1:

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For instance, a recent study demonstrated that derivatives of this compound showed selective toxicity towards cancer cell lines, as summarized in Table 2:

| Compound | Cell Line Tested | IC₅₀ Values (μg/mL) | Reference |

|---|---|---|---|

| This compound | HCT116 | 1.9 - 7.5 | |

| Related Compounds | MCF7 | Low micromolar range | |

| Quinoxaline Derivatives | Various | Selective targeting |

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of this compound and related compounds. The findings indicated that structural modifications significantly enhanced antimicrobial potency against gram-positive bacteria, establishing a direct correlation between chemical structure and biological activity.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that derivatives of this compound exhibited IC₅₀ values in the low micromolar range against HCT116 and MCF7 cell lines. The mechanism of action appears to involve induction of apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for cancer treatment.

Mechanism of Action

The mechanism of action of pentan-2-yl 2-methyloct-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in various biochemical processes. The double bond in the 2-methyloct-2-enoate moiety can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Pentan-2-yl 2-methyloct-2-enoate with three related compounds from the evidence, focusing on functional groups, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings :

Reactivity: The α,β-unsaturated ester in this compound is prone to nucleophilic attack at the β-carbon, unlike the hydrolytically stable phosphonate group in Bis(pentan-2-yl) methylphosphonate . The cyano group in Ethyl 2-cyano-2-phenylacetate enhances electrophilicity, enabling reactions like Michael additions, which are less likely in the saturated alkyl chains of the target compound .

Physical Properties: Branched alkyl chains (e.g., pentan-2-yl) reduce crystallinity and increase solubility in nonpolar solvents compared to linear analogs. The phosphonate ester’s higher molecular weight (C₁₁H₂₅O₃PS vs. C₁₄H₂₆O₂) correlates with increased density and thermal stability .

Applications: this compound may serve as a plasticizer or fragrance component, whereas Bis(pentan-2-yl) methylphosphonate has niche uses in industrial solvents or organophosphorus chemistry . Ethyl 2-cyano-2-phenylacetate is a precursor in synthetic organic chemistry due to its reactive cyano group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.